Pyridine, 2-(1-butylpentyl)-
Overview
Description
Pyridine, 2-(1-butylpentyl)-: is an organic compound with the molecular formula C14H23N and a molecular weight of 205.3391 g/mol . It is also known by other names such as 2-(5-Nonyl)pyridine and 2-(1-n-Butylpentyl)pyridine . This compound belongs to the class of pyridines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-butylpentyl)- can be achieved through various methods. One common approach involves the alkylation of pyridine with a suitable alkyl halide under basic conditions . For example, the reaction of pyridine with 1-bromobutane in the presence of a strong base like sodium hydride can yield Pyridine, 2-(1-butylpentyl)-.
Industrial Production Methods: Industrial production of Pyridine, 2-(1-butylpentyl)- typically involves catalytic processes that ensure high yield and purity. The use of transition metal catalysts such as palladium or nickel can facilitate the alkylation reaction, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1-butylpentyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides, alkyl halides
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Piperidine derivatives
Substitution: Various substituted pyridines
Scientific Research Applications
Pyridine, 2-(1-butylpentyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-(1-butylpentyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can act as a Lewis base , forming coordination complexes with metal ions and other electrophiles . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Pyridine, 2-(1-butylpentyl)- can be compared with other pyridine derivatives such as 2-(5-Nonyl)pyridine and 2-(1-n-Butylpentyl)pyridine . These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique substitution pattern in Pyridine, 2-(1-butylpentyl)- imparts distinct properties that can be advantageous in specific applications .
Similar Compounds
- 2-(5-Nonyl)pyridine
- 2-(1-n-Butylpentyl)pyridine
- 2-(1-Butylpentyl)pyridine
Properties
IUPAC Name |
2-nonan-5-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h7-8,11-13H,3-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCMUHWPXXEZCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183792 | |
Record name | Pyridine, 2-(1-butylpentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-49-1 | |
Record name | Pyridine, 2-(1-butylpentyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-Nonyl)pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-(1-butylpentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-BUTYLPENTYL)-PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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